molecular formula C10H7BrO3 B1268594 3-(4-Bromobenzoyl)acrylic acid CAS No. 20972-38-7

3-(4-Bromobenzoyl)acrylic acid

Cat. No. B1268594
CAS RN: 20972-38-7
M. Wt: 255.06 g/mol
InChI Key: CJNVLFPUEBQQMZ-AATRIKPKSA-N
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Description

3-(4-Bromobenzoyl)acrylic acid is an organic compound that belongs to the class of chalcones. It has a CAS number of 39644-80-9 . The molecular formula is C10H7BrO3 and the molecular weight is 255.06 .


Molecular Structure Analysis

The molecular structure of 3-(4-Bromobenzoyl)acrylic acid consists of a bromobenzoyl group attached to an acrylic acid moiety . The compound has a molecular formula of C10H7BrO3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Bromobenzoyl)acrylic acid include a molecular weight of 255.06 . The compound is stored in a dry environment at 2-8°C . The boiling point is predicted to be 396.5±42.0 °C .

Scientific Research Applications

Proteomics Research

3-(4-Bromobenzoyl)acrylic acid is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein interactions, structures, and functions.

Precursor in Synthesis

This compound serves as a precursor in the synthesis of some important heterocyclic compounds . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as a part of the ring. They are widely used in medicinal chemistry, making this application particularly significant.

Nonlinear Optics Analysis

3-(4-Bromobenzoyl)acrylic acid has been used in frontier molecular orbital analysis and nonlinear optics analysis . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds nonlinearly to the electric field E of the light.

Chemical Research

Due to its unique chemical structure (C10H7BrO3), 3-(4-Bromobenzoyl)acrylic acid is used in various chemical research . Researchers can study its properties and reactions with other compounds, contributing to the development of new materials and processes.

Biochemical Research

As a biochemical, 3-(4-Bromobenzoyl)acrylic acid can be used in various biochemical research . This includes studying biological processes and pathways, understanding the chemical mechanisms in biological systems, and developing biochemical assays.

Molecular Simulation

The compound can be used in molecular simulations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations using this compound .

Safety And Hazards

3-(4-Bromobenzoyl)acrylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

(E)-4-(4-bromophenyl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNVLFPUEBQQMZ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901257439
Record name (2E)-4-(4-Bromophenyl)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromobenzoyl)acrylic acid

CAS RN

20972-38-7
Record name (2E)-4-(4-Bromophenyl)-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20972-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC39971
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-4-(4-Bromophenyl)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
EH MA, ES GA, EK SS, M SA - 2008 - pesquisa.bvsalud.org
Recently [1], it was reported that 3-[4-bromobenzoyl] acrylic acid has antibacterial activity towards Staphilococcus aureus, Escherichia coli and Kllebsiella, this was ascribed to the …
Number of citations: 0 pesquisa.bvsalud.org
MA El-Hashash, SA Rizk… - American Journal of …, 2012 - researchgate.net
The present work deals with the generation and synthesis of different heterocycles such as 2-pyrimidine thione, pyrane, pyridine and phthalazinone derivative via the treatment of 3-(4-…
Number of citations: 3 www.researchgate.net
SA Rizk, MA El-Hashash, SA Shaker… - Egyptian Journal of …, 2012 - ejchem.journals.ekb.eg
THE PRESENT work deals with the generation and synthesis of different heterocycles via the treatment of 3-(4-bromobenzoyl) prop-2-enoic acid (1) with thiourea, ethylcyanoacetate …
Number of citations: 3 ejchem.journals.ekb.eg
YA EL-BADRY, MA EL-HASHASH - academia.edu
The 4-(4-bromophenyl)-4-oxo-buta-2-enoic acid (1) was reacted with nitrogen and carbon nucleophiles producing the aza Michael and Michael adducts depending on the reaction …
Number of citations: 2 www.academia.edu
T Köhler, M Heinisch, M Kirchner, G Peinhardt… - Biochemical …, 1992 - Elsevier
3-(4-Alkylbenzoyl)acrylic acids (ABAAs) were synthesized by acylation of alkylbenzenes with maleic anhydride and then screened in vitro for inhibition of phospholipase A 2 (PLA 2 ) …
Number of citations: 35 www.sciencedirect.com
MA El-Hashash, SS El-Sakka, MHA Soliman… - AfinidAd, 2010 - raco.cat
The present work is devoted to study the interaction of-aroylacrylic acid derivative (1) with some containing active methylene compounds under Michael reaction conditions and afforded …
Number of citations: 6 www.raco.cat
MT Omar, AE Fouli, MZ El-Garhi - Bulletin of the Chemical Society of …, 1991 - journal.csj.jp
The thioxo to oxo conversion in a variety of 2-thioxo-4-thiazolidinones 1 and 2 has been achieved simply by treating with bromine. A postulate for the route of interconversion is given …
Number of citations: 19 www.journal.csj.jp
E Berliner - Organic Reactions, 1949 - Citeseer
The Priedel and Crafts reaction between an aliphatic dibasic acid anhydride and an aromatic compound results in the formation of an aroyl fatty acid with the aroyl group situated at the …
Number of citations: 64 citeseerx.ist.psu.edu
M Elhashash, YM Elkady, MM Mohamed - Indian Journal of Chemistry B, 1979
Number of citations: 13

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